molecular formula C21H20N4O3 B3011937 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide CAS No. 1219903-19-1

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide

Cat. No.: B3011937
CAS No.: 1219903-19-1
M. Wt: 376.416
InChI Key: IKXNILKEEYRBSZ-UHFFFAOYSA-N
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Description

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide is a complex organic compound that features a combination of furan, pyridazine, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring can be synthesized through a cyclization reaction.

    Attachment of the Furan Moiety: The furan ring can be introduced via a cross-coupling reaction, such as a Suzuki or Heck reaction.

    Indole Synthesis: The indole moiety can be synthesized using Fischer indole synthesis or other suitable methods.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound, possibly through amide bond formation using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan and indole rings can be oxidized under suitable conditions.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA or KMnO4.

    Reduction: Catalytic hydrogenation using Pd/C or other suitable catalysts.

    Substitution: Halogenation using NBS or electrophilic aromatic substitution using Friedel-Crafts conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to furanones, while reduction of the pyridazine ring may yield dihydropyridazines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may serve as a probe to study various biochemical pathways due to its unique structural features.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industry, it may find applications in the development of new materials or as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or nucleic acids. The pathways involved might include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-indol-3-yl)acetamide
  • N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-indol-3-yl)butanamide

Uniqueness

The uniqueness of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide lies in its specific combination of furan, pyridazine, and indole moieties, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3-(1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c26-20(9-7-15-14-23-17-5-2-1-4-16(15)17)22-11-12-25-21(27)10-8-18(24-25)19-6-3-13-28-19/h1-6,8,10,13-14,23H,7,9,11-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXNILKEEYRBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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